exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine
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Overview
Description
“exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine” is a chemical compound that is a crucial component in several antiviral medications . It is a pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .
Synthesis Analysis
The synthesis of “this compound” involves intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This synthesis is achieved in seven distinct steps, resulting in a total yield of 28% .Molecular Structure Analysis
The molecular structure of “this compound” is a 3-azabicyclo[3.1.0]hexane scaffold . This structure is commonly found as the central structures in numerous active pharmaceuticals and natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .Properties
IUPAC Name |
(1S,5R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-8-4-6(5)7/h5-8H,3-4H2,1-2H3/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQACUULHAUXBI-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1[C@H]2[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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